

Introduction to FUBP1 as a Therapeutic Target

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Compound of Interest

Compound Name: *FUBP1-IN-1*

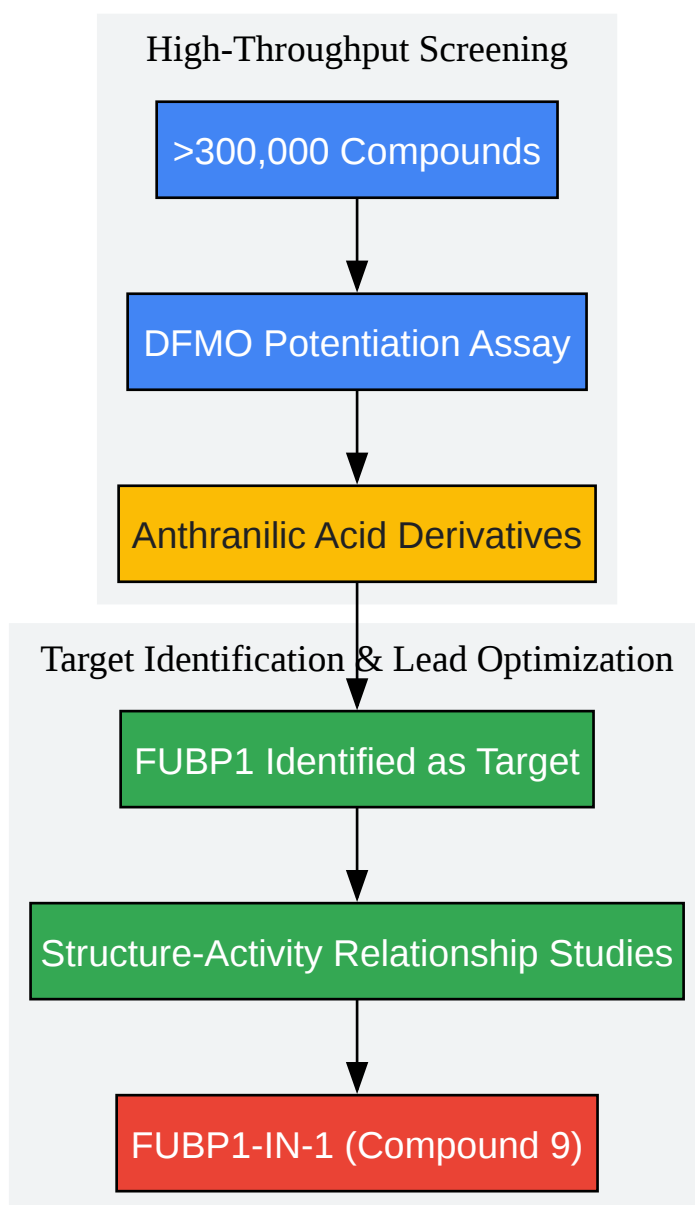
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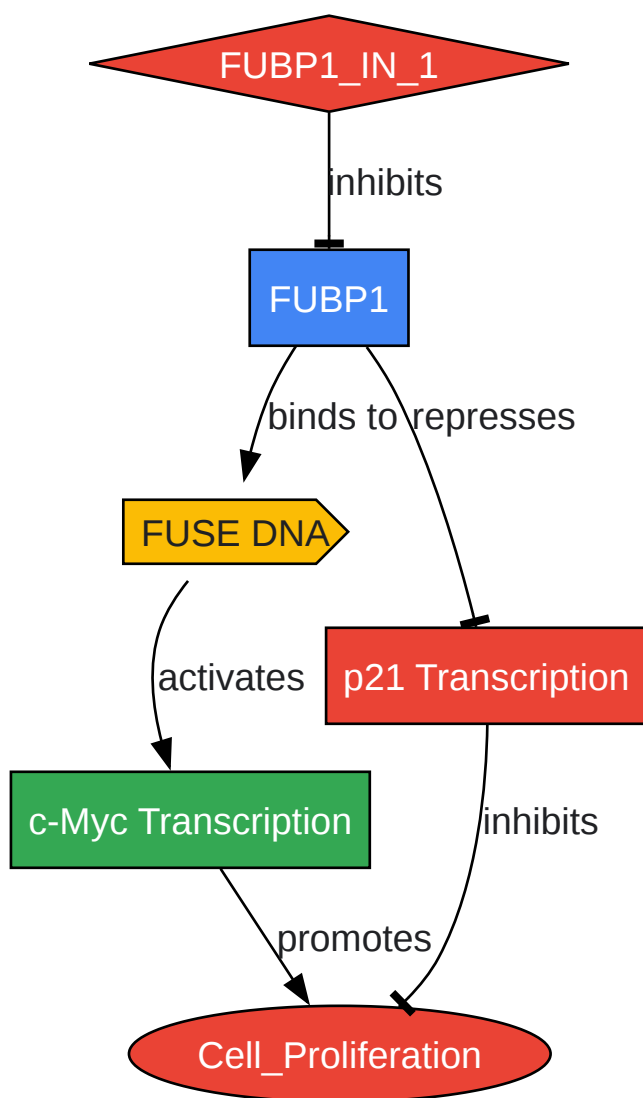
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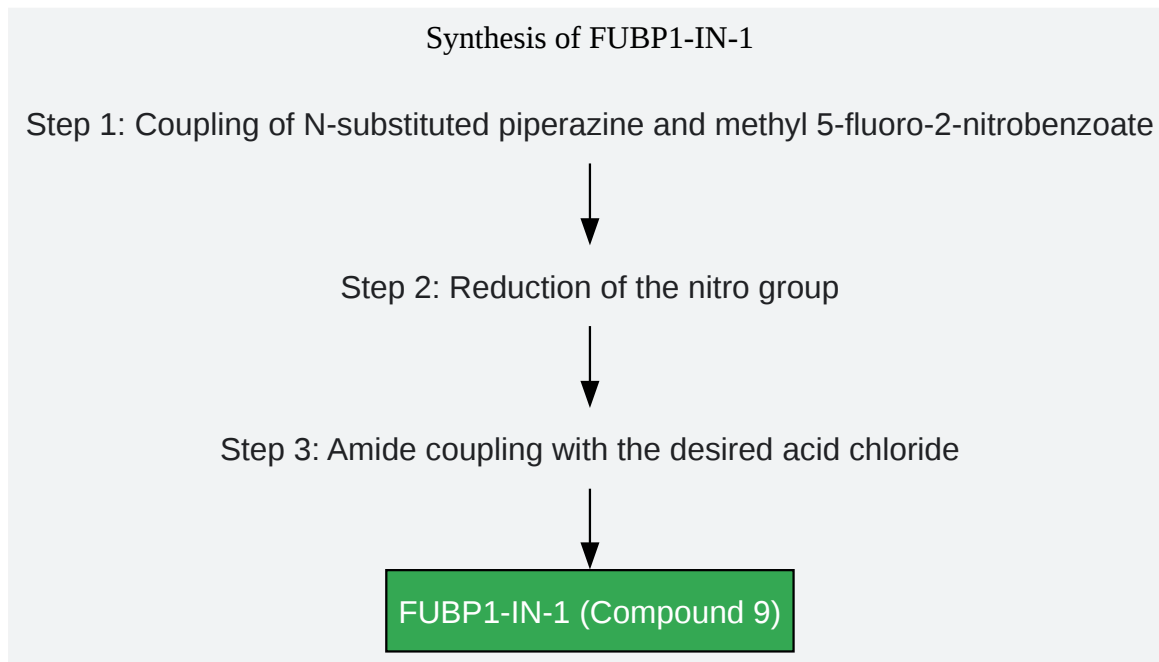
Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, most notably for the proto-oncogene c-Myc. By binding to the single-stranded FUSE DNA sequence in the c-Myc promoter, FUBP1 activates its transcription, promoting cell proliferation and survival.^[1] FUBP1's role in upregulating c-Myc and downregulating the cell cycle inhibitor p21 makes it an attractive target for cancer therapy.^[1] The development of small molecule inhibitors against FUBP1 aims to reprogram cancer cells towards an anti-cancer phenotype.^[1]

Discovery of FUBP1-IN-1

FUBP1-IN-1 was discovered through a high-throughput screening of a library containing over 300,000 compounds.^[1] The initial screen aimed to identify molecules that could potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO).^[1] This effort led to the identification of a novel class of anthranilic acid derivatives, with **FUBP1-IN-1** (compound 9) emerging as a lead compound that targets FUBP1.^[1]







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References

- 1. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]
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